(2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone
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Overview
Description
(2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyl ring substituted with an aminomethyl group and a piperidinyl ring with a hydroxyl group, connected through a methanone linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentyl ring, followed by the introduction of the aminomethyl group through reductive amination. The piperidinyl ring is then synthesized separately and functionalized with a hydroxyl group. Finally, the two components are connected via a methanone linkage using a coupling reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidinyl ring can be oxidized to form a ketone.
Reduction: The methanone linkage can be reduced to form a secondary alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical pathways. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
(2-(Aminomethyl)cyclopentyl)(4-hydroxypiperidin-1-yl)methanone: Unique due to its specific substitution pattern and functional groups.
Cyclopentylamine: Lacks the piperidinyl ring and hydroxyl group.
Piperidinylmethanone: Lacks the cyclopentyl ring and aminomethyl group.
Uniqueness
This compound stands out due to its combination of a cyclopentyl ring, aminomethyl group, and hydroxylated piperidinyl ring. This unique structure allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C12H22N2O2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
[2-(aminomethyl)cyclopentyl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H22N2O2/c13-8-9-2-1-3-11(9)12(16)14-6-4-10(15)5-7-14/h9-11,15H,1-8,13H2 |
InChI Key |
OSYYOSNBKOYOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)N2CCC(CC2)O)CN |
Origin of Product |
United States |
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